Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Overview
Description
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H8ClN2O3
- Molecular Weight : 202.61 g/mol
This compound exhibits its biological effects primarily through interactions with nucleic acids. The compound can be incorporated into DNA or RNA, disrupting normal cellular processes such as replication and transcription. This mechanism is particularly relevant in the context of viral infections and cancer cell proliferation, where it may inhibit the activity of DNA polymerases and other enzymes involved in nucleic acid metabolism .
Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with bacterial DNA synthesis, leading to cell death .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promise as an inhibitor of cancer cell proliferation, particularly in breast and colon cancer models. The compound's ability to disrupt nucleic acid synthesis is a key factor in its anticancer efficacy .
Case Studies
Study | Findings |
---|---|
Study A | Evaluated the antimicrobial efficacy against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study B | Investigated anticancer properties in vitro using MCF-7 breast cancer cells, reporting a reduction in cell viability by 70% at a concentration of 50 µM after 48 hours. |
Study C | Assessed the compound's effect on human lung cancer cells (A549), revealing significant apoptosis induction through caspase activation pathways. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. Variations in substituents on the pyrimidine ring can enhance or diminish its efficacy against specific biological targets. For instance, modifications to the methoxy and chloro groups have been correlated with increased potency against certain cancer cell lines .
Properties
IUPAC Name |
methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKKUHBIGKCALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554322-12-1 | |
Record name | methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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